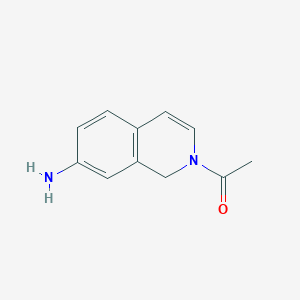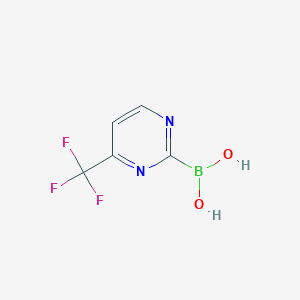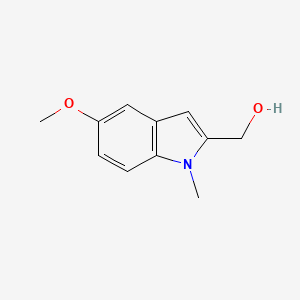
2-Butyl-1-methylindolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-1-methylindolizine is a heterocyclic compound belonging to the indolizine family Indolizines are nitrogen-containing heterocycles known for their aromatic properties and biological activities The structure of this compound consists of a fused pyrrole and pyridine ring system with butyl and methyl substituents at the second and first positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1-methylindolizine can be achieved through various methods. One common approach involves the cyclization of 2-alkylpyridines with alkynes. For instance, the reaction of 2-butylpyridine with propargyl bromide under basic conditions can yield this compound. Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indolizine core.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving consistent results.
化学反応の分析
Types of Reactions: 2-Butyl-1-methylindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated analog.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups at specific positions on the indolizine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated indolizine derivatives.
Substitution: Introduction of nitro, halogen, or other electrophilic groups.
科学的研究の応用
2-Butyl-1-methylindolizine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-Butyl-1-methylindolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π stacking interactions and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
2-Butylindolizine: Lacks the methyl group at the first position, which may affect its biological activity and chemical reactivity.
1-Methylindolizine: Lacks the butyl group at the second position, leading to differences in hydrophobicity and molecular interactions.
2-Phenylindolizine: Contains a phenyl group instead of a butyl group, which can significantly alter its electronic properties and biological activity.
Uniqueness: 2-Butyl-1-methylindolizine is unique due to the presence of both butyl and methyl substituents, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
特性
CAS番号 |
88274-07-1 |
|---|---|
分子式 |
C13H17N |
分子量 |
187.28 g/mol |
IUPAC名 |
2-butyl-1-methylindolizine |
InChI |
InChI=1S/C13H17N/c1-3-4-7-12-10-14-9-6-5-8-13(14)11(12)2/h5-6,8-10H,3-4,7H2,1-2H3 |
InChIキー |
CGJWELKBNALFHC-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CN2C=CC=CC2=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11905227.png)




![2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one](/img/structure/B11905266.png)

![3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile](/img/structure/B11905275.png)

![6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11905285.png)


